4'-Azidouridine

Descripción general

Descripción

La 4’-C-Azidouridina es un análogo de la uridina que ha despertado un interés significativo en los campos de la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un grupo azida en la posición 4’ del azúcar ribosa. Ha mostrado potencial en diversas aplicaciones científicas, particularmente debido a sus propiedades químicas únicas y actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4’-C-Azidouridina generalmente implica la modificación de la uridina. Un método común incluye la introducción del grupo azida en la posición 4’ del azúcar ribosa. Esto se puede lograr mediante una serie de reacciones químicas, incluida la protección de los grupos hidroxilo, la azidación y los pasos posteriores de desprotección. Las condiciones de reacción a menudo involucran el uso de agentes azidantes como la azida de sodio en presencia de solventes y catalizadores adecuados .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 4’-C-Azidouridina no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación eficientes, como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: La 4’-C-Azidouridina experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo azida puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC), también conocidas como "química click". Esta reacción forma anillos de triazol y se utiliza ampliamente en bioconjugación y ciencia de materiales.

Reacciones de reducción: El grupo azida se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Reactivos y condiciones comunes:

Reacción CuAAC: El sulfato de cobre y el ascorbato de sodio se utilizan comúnmente como catalizadores en presencia de una molécula que contiene alquino.

Reacción de reducción: El gas hidrógeno y el paladio sobre carbono son reactivos típicos para la reducción del grupo azida.

Principales productos:

Reacción CuAAC: El principal producto es un derivado de triazol.

Reacción de reducción: El principal producto es el derivado de amina correspondiente.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

4'-Azidouridine has shown promise as an antiviral agent, particularly against HIV and Hepatitis C virus (HCV). Its mechanism involves incorporation into viral RNA, leading to chain termination during replication. Studies have demonstrated that derivatives of this compound possess high potency against drug-resistant strains of HIV. For instance, a study reported that specific derivatives exhibited effective inhibition with EC50 values in the low nanomolar range against various HIV strains, showcasing their potential as candidates for clinical trials aimed at treating AIDS .

Table 1: Antiviral Efficacy of this compound Derivatives

| Compound | Virus Type | EC50 (nM) | Resistance Profile |

|---|---|---|---|

| Compound 10 | HIV-1 (wild-type) | 0.086 | Sensitive |

| Compound 11 | HIV-1 (K101E mutant) | 0.15 | Drug-resistant |

| Compound 12 | HCV | Not specified | Inactive in replicon assay |

Molecular Biology

Gene Silencing and Antisense Technologies

In molecular biology, this compound is utilized in gene silencing applications. Its incorporation into oligonucleotides enhances their stability and binding affinity to target RNA sequences, making it a valuable tool for gene knockdown experiments. The azido group allows for subsequent modifications through click chemistry, facilitating the study of RNA-protein interactions .

Table 2: Applications in Gene Therapy

| Application Type | Description |

|---|---|

| Gene Silencing | Enhances stability and efficacy of antisense oligonucleotides |

| RNA-Protein Interaction | Used as a probe in studying RNA metabolism and interactions |

Biochemical Assays

Click Chemistry Reagent

this compound serves as a reagent in click chemistry due to its azido group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. This property is exploited for synthesizing complex biomolecules and studying cellular processes . It allows researchers to label nucleic acids or proteins selectively.

Table 3: Click Chemistry Applications

| Reaction Type | Use Case |

|---|---|

| Copper-Catalyzed Cycloaddition | Synthesis of labeled biomolecules |

| Cross-linking studies | Investigating nucleic acid-protein interactions |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives in clinical applications:

- Study on Anti-HIV Activity : A significant research effort focused on synthesizing novel derivatives of this compound that demonstrated enhanced activity against drug-resistant HIV strains. The findings indicated that these compounds could potentially overcome current treatment limitations .

- Hepatitis C Virus Research : Research has shown that while the parent compound may exhibit limited activity against HCV replicons, its triphosphate form significantly enhances antiviral potency through improved intracellular delivery mechanisms .

Mecanismo De Acción

El mecanismo de acción de la 4’-C-Azidouridina implica su incorporación al ARN o ADN, donde puede interferir con la síntesis de ácidos nucleicos. El grupo azida en la posición 4’ puede inhibir la actividad de las polimerasas virales, lo que impide la replicación del ARN viral . Además, el compuesto puede sufrir fosforilación para formar derivados trifosfato activos, que se incorporan a la cadena de ácido nucleico en crecimiento, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral.

Compuestos similares:

4’-Azidocitosina: Otro análogo de nucleósido con un grupo azida en la posición 4’, conocido por su potente actividad antiviral contra el virus de la hepatitis C.

4’-Cianouridina: Un compuesto con un grupo ciano en la posición 4’, utilizado en la investigación antiviral y anticancerígena.

4’-Metiluridina: Un análogo de nucleósido con un grupo metilo en la posición 4’, estudiado por sus actividades biológicas.

Singularidad de la 4’-C-Azidouridina: La 4’-C-Azidouridina es única debido a su estructura química específica, que le permite participar en reacciones de química click y exhibir actividades biológicas significativas. Su capacidad para inhibir la replicación viral y sus posibles aplicaciones terapéuticas la convierten en un compuesto valioso en la investigación científica y el desarrollo de fármacos.

Comparación Con Compuestos Similares

4’-Azidocytidine: Another nucleoside analogue with an azide group at the 4’ position, known for its potent antiviral activity against hepatitis C virus.

4’-Cyanouridine: A compound with a cyano group at the 4’ position, used in antiviral and anticancer research.

4’-Methyluridine: A nucleoside analogue with a methyl group at the 4’ position, studied for its biological activities.

Uniqueness of 4’-C-Azidouridine: 4’-C-Azidouridine is unique due to its specific chemical structure, which allows it to participate in click chemistry reactions and exhibit significant biological activities. Its ability to inhibit viral replication and potential therapeutic applications make it a valuable compound in scientific research and drug development.

Actividad Biológica

4'-Azidouridine (AZU) is a nucleoside analog that has garnered attention due to its potential antiviral and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound functions primarily as an inhibitor of viral replication. Its azido group at the 4' position interferes with the normal function of nucleosides in nucleic acid synthesis. This modification can lead to the incorporation of AZU into RNA and DNA, disrupting the replication process of viruses and potentially cancer cells.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its antimicrobial and anticancer potential. Below is a summary of key findings:

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and laboratory settings:

- HIV Replication Inhibition : A study demonstrated that AZU significantly reduced HIV replication in vitro, showing a dose-dependent response with an IC50 value of 0.5 µM, indicating strong antiviral activity against this pathogen .

- Influenza Virus : In another investigation, AZU exhibited potent antiviral effects against influenza viruses, achieving an IC50 of 1.2 µM. This suggests its potential utility in treating viral infections during outbreaks .

- Anticancer Properties : Research involving lung cancer (A549) and cervical cancer (HeLa) cell lines revealed that AZU could inhibit cell proliferation effectively, with IC50 values of 2.5 µM and 3.0 µM, respectively . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

- Antifungal Activity : AZU also displayed antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting it may be useful in treating fungal infections .

Research Findings

Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound:

- Pharmacokinetics : The compound shows favorable absorption characteristics, with bioavailability enhanced by modifications in its chemical structure to improve solubility and stability.

- Toxicity Profiles : Toxicological assessments indicate that while AZU is effective against various pathogens, it exhibits lower cytotoxicity towards normal human cells compared to traditional chemotherapeutics.

Propiedades

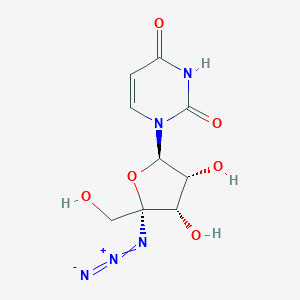

IUPAC Name |

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJZSIIXUQGQE-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161046 | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139442-01-6 | |

| Record name | 4'-Azidouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Azidouridine exert its antiviral activity against HCV?

A1: While this compound itself does not directly inhibit HCV, its triphosphate form acts as a potent inhibitor of RNA synthesis by the HCV polymerase enzyme []. This suggests that this compound needs to be intracellularly phosphorylated to its active triphosphate form. The study by McGuigan et al. [] demonstrated that utilizing a phosphoramidate ProTide approach could effectively deliver the monophosphate form of this compound into HCV replicon cells. This delivery strategy successfully bypassed the initial phosphorylation step, leading to the intracellular formation of the active triphosphate and subsequent inhibition of HCV replication.

Q2: How does the structure of this compound relate to its activity against HCV?

A2: The research by McGuigan et al. [] highlights the importance of the phosphoramidate ProTide approach in enhancing the antiviral activity of this compound. The study found that while the parent nucleoside, this compound, was inactive against HCV, its corresponding phosphoramidate derivatives exhibited sub-micromolar potency. This finding underscores the crucial role of the phosphoramidate moiety in facilitating intracellular delivery and metabolic activation of this compound, leading to potent inhibition of HCV replication. These results suggest that structural modifications, particularly the addition of the phosphoramidate ProTide, can significantly impact the antiviral activity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.